molecular formula C13H12ClNO3 B2507313 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 927965-68-2

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2507313
CAS No.: 927965-68-2
M. Wt: 265.69
InChI Key: ITXCANRCZZVBNL-UHFFFAOYSA-N
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Description

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms. The presence of the chloroacetyl and prop-2-en-1-yl groups further enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable aldehyde or ketone to form the benzoxazine ring.

    Introduction of the Chloroacetyl Group: The chloroacetyl group can be introduced via a nucleophilic substitution reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate alkylating agent, such as allyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the chloroacetyl group.

Scientific Research Applications

6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one: The parent compound with unique structural features.

    6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-thione: A sulfur-containing analog with potentially different reactivity and biological activity.

    6-(2-chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-amine: An amine-containing analog with distinct chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

6-(2-chloroacetyl)-4-prop-2-enyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3/c1-2-5-15-10-6-9(11(16)7-14)3-4-12(10)18-8-13(15)17/h2-4,6H,1,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXCANRCZZVBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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